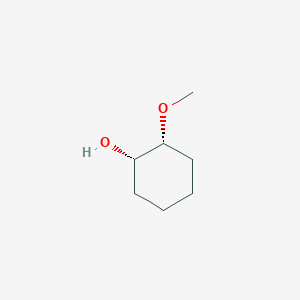
rac-(1R,2S)-2-methoxycyclohexan-1-ol, cis
説明
rac-(1R,2S)-2-methoxycyclohexan-1-ol, cis is a chiral compound with the molecular formula C7H14O2 It is a stereoisomer, meaning it has the same molecular formula as other compounds but differs in the spatial arrangement of its atoms
特性
分子式 |
C7H14O2 |
|---|---|
分子量 |
130.18 g/mol |
IUPAC名 |
(1S,2R)-2-methoxycyclohexan-1-ol |
InChI |
InChI=1S/C7H14O2/c1-9-7-5-3-2-4-6(7)8/h6-8H,2-5H2,1H3/t6-,7+/m0/s1 |
InChIキー |
DCQQZLGQRIVCNH-NKWVEPMBSA-N |
異性体SMILES |
CO[C@@H]1CCCC[C@@H]1O |
正規SMILES |
COC1CCCCC1O |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-2-methoxycyclohexan-1-ol, cis can be achieved through several methods. One common approach involves the reduction of 2-methoxycyclohexanone using a chiral catalyst to ensure the desired stereochemistry. Another method involves the asymmetric dihydroxylation of cyclohexene followed by methylation of the resulting diol .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to isolate the desired enantiomer .
化学反応の分析
Types of Reactions
rac-(1R,2S)-2-methoxycyclohexan-1-ol, cis undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form cyclohexanol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like hydrochloric acid (HCl) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-methoxycyclohexanone, while reduction could produce cyclohexanol .
科学的研究の応用
rac-(1R,2S)-2-methoxycyclohexan-1-ol, cis has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes
作用機序
The mechanism of action of rac-(1R,2S)-2-methoxycyclohexan-1-ol, cis involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
(1S,2R)-2-bromocyclopentanol: Another chiral compound with similar stereochemistry but different functional groups.
(1S,2R)-1,2-dihydroxycyclohexa-3,5-diene-1-carboxylic acid: A compound with similar stereochemistry used in different chemical reactions.
Uniqueness
rac-(1R,2S)-2-methoxycyclohexan-1-ol, cis is unique due to its specific methoxy group and cyclohexanol structure, which confer distinct chemical properties and reactivity. Its stereochemistry also makes it valuable in asymmetric synthesis and chiral resolution processes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


